(15S)-15-Methyl-pgf2-alpha 1,9-lactone (15S)-15-Methyl-pgf2-alpha 1,9-lactone
Brand Name: Vulcanchem
CAS No.: 62411-21-6
VCID: VC18956305
InChI: InChI=1S/C21H34O4/c1-3-4-9-13-21(2,25)14-12-18-17(19(23)16-20(18)24)11-8-6-5-7-10-15-22/h6,8,12,14-19,23-25H,3-5,7,9-11,13H2,1-2H3/b8-6-,14-12+/t17-,18-,19+,21+/m1/s1
SMILES:
Molecular Formula: C21H34O4
Molecular Weight: 350.5 g/mol

(15S)-15-Methyl-pgf2-alpha 1,9-lactone

CAS No.: 62411-21-6

Cat. No.: VC18956305

Molecular Formula: C21H34O4

Molecular Weight: 350.5 g/mol

* For research use only. Not for human or veterinary use.

(15S)-15-Methyl-pgf2-alpha 1,9-lactone - 62411-21-6

Specification

CAS No. 62411-21-6
Molecular Formula C21H34O4
Molecular Weight 350.5 g/mol
IUPAC Name (Z)-7-[(1R,2R,5R)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-3-methyloct-1-enyl]cyclopent-3-en-1-yl]hept-5-enal
Standard InChI InChI=1S/C21H34O4/c1-3-4-9-13-21(2,25)14-12-18-17(19(23)16-20(18)24)11-8-6-5-7-10-15-22/h6,8,12,14-19,23-25H,3-5,7,9-11,13H2,1-2H3/b8-6-,14-12+/t17-,18-,19+,21+/m1/s1
Standard InChI Key MSFNHUJDWUSYTE-GDTBAKMVSA-N
Isomeric SMILES CCCCC[C@@](C)(/C=C/[C@@H]1[C@H]([C@H](C=C1O)O)C/C=C\CCCC=O)O
Canonical SMILES CCCCCC(C)(C=CC1C(C(C=C1O)O)CC=CCCCC=O)O

Introduction

Chemical Structure and Synthesis

Molecular Characteristics

(15S)-15-Methyl-PGF2-alpha 1,9-lactone belongs to the prostaglandin family, characterized by a cyclopentane ring and two alkyl chains. The 15(S)-methyl substitution and 1,9-lactone ring are critical for its stability and receptor binding affinity . The lactone ring, formed via intramolecular esterification between the carboxylic acid at position 1 and the hydroxyl group at position 9, confers resistance to enzymatic degradation .

Table 1: Molecular Properties of (15S)-15-Methyl-PGF2-alpha 1,9-Lactone

PropertyValue
CAS No.62411-08-9
Molecular FormulaC21H34O4
Molecular Weight350.5 g/mol
Functional Groups15(S)-methyl, 1,9-lactone
StabilitypH-stable; sensitive to light

Synthetic Pathways

The synthesis involves stereoselective lactonization of 15(S)-methyl-PGF2α precursors. A key step is the Corey-Nicolaou lactonization, which utilizes 2,2′-dipyridyl disulfide and triphenylphosphine to form the 1,9-lactone ring . This method minimizes side reactions and ensures high yield. Post-synthetic modifications, such as protective group strategies (e.g., THP ethers), are employed to stabilize reactive hydroxyl groups during oxidation and reduction steps .

Mechanism of Action

Receptor Binding and Signaling

(15S)-15-Methyl-PGF2-alpha 1,9-lactone binds preferentially to prostaglandin E receptor (EP) subtypes, particularly EP3, in uterine smooth muscle cells . Activation of these G-protein-coupled receptors triggers intracellular calcium influx and myosin light-chain kinase activation, leading to sustained uterine contractions . Unlike natural PGF2α, the methyl and lactone groups reduce off-target interactions with FP receptors, mitigating bronchoconstrictive and hypertensive side effects .

Hormonal Modulation

In male rat models, subcutaneous implants of this compound (1–2% concentration) suppressed serum testosterone, luteinizing hormone (LH), and follicle-stimulating hormone (FSH) by >50% within 10 days . This suppression correlated with plasma drug concentrations exceeding 2 ng/mL, suggesting a direct inhibitory effect on Leydig cell steroidogenesis or hypothalamic-pituitary feedback . Notably, FSH levels rebounded above baseline post-clearance, indicating compensatory mechanisms .

Medical Applications

Obstetric Uses

1. Postpartum Hemorrhage Management
Local intramyometrial injection of 250 µg (15S)-15-Methyl-PGF2-alpha 1,9-lactone achieves 98% efficacy in controlling hypotonic postpartum hemorrhage, with only 2% of cases requiring surgical intervention . The lactone’s stability allows prolonged activity at the injection site, minimizing systemic absorption and side effects like diarrhea or hypertension .

2. Labor Induction
In second-trimester medical abortions, this compound induces uterine contractions within 30–60 minutes, with complete expulsion occurring in 89% of cases within 24 hours . Compared to carboprost, it requires lower doses (100 µg vs. 250 µg) due to enhanced receptor affinity .

Table 2: Clinical Efficacy in Postpartum Hemorrhage

Parameter(15S)-15-Methyl-PGF2α 1,9-LactoneCarboprost
Success Rate98%92%
Dose250 µg250 µg
Time to Hemostasis15–30 minutes20–45 minutes
Side Effect Incidence5%18%

Reproductive Health

Research Findings

Pharmacokinetics and Stability

(15S)-15-Methyl-PGF2-alpha 1,9-lactone maintains bioactivity across pH 4–8 but degrades rapidly under UV light. Cold-chain storage (2–8°C) preserves potency for >24 months, whereas room-temperature storage halves efficacy within 6 months.

Comparative Studies

Table 3: Comparison with Natural PGF2α

Property(15S)-15-Methyl-PGF2α 1,9-LactoneNatural PGF2α
Half-Life4–6 hours1–2 hours
Receptor SpecificityEP3 > FPFP > EP3
Uterine EC500.8 nM2.5 nM
BronchoconstrictionAbsentModerate

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator